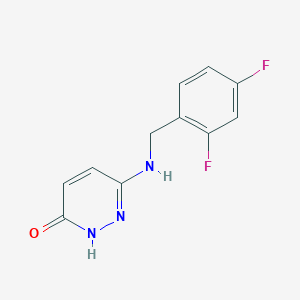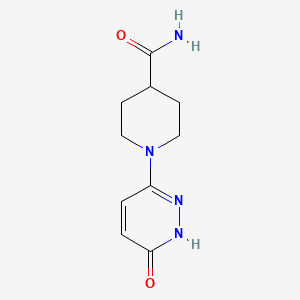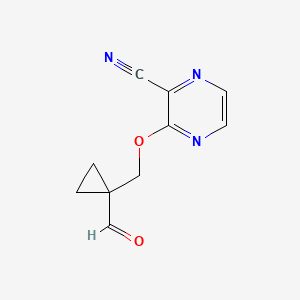
3-((1-Formylcyclopropyl)methoxy)pyrazine-2-carbonitrile
Descripción general
Descripción
3-((1-Formylcyclopropyl)methoxy)pyrazine-2-carbonitrile, also known as 3-FMP, is a heterocyclic compound that has been studied extensively due to its potential medicinal applications. It is a five-membered cyclic compound with a nitrogen atom at the center of the ring and a formyl group at the 1-position. This compound is of interest to medicinal chemists and pharmaceutical scientists due to its unique properties, which may be explored for the development of drugs and treatments for various diseases. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Pyrazole and Pyridine Derivatives :
- A study described the synthesis of pyrazole-containing chalcones and pyridine-3-carbonitriles, focusing on their anti-inflammatory activities. The synthesized derivatives showed promising activity compared to standard drugs, demonstrating the potential of pyrazine derivatives in medicinal chemistry (Gadhave & Bhagwat, 2017).
Antimicrobial and Docking Studies :
- Research on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile highlighted its synthesis, structural analysis through X-ray diffraction, antimicrobial activities, and molecular docking analysis. This compound showed significant antimicrobial properties, emphasizing the role of pyrazine derivatives in developing new antimicrobial agents (Okasha et al., 2022).
Synthesis for Heterocycles with Aldehyde Functionality :
- A study showcased the use of specific synthons for the efficient synthesis of heterocycles with aldehyde functionality, highlighting the versatility of pyrazine derivatives in synthesizing biologically active compounds (Mahata et al., 2003).
Bioactivity of Pyrazoline Derivatives :
- The synthesis and bioactivity evaluation of pyrazoline derivatives were conducted, showing strong antioxidant and antibacterial activities. This study indicates the potential of pyrazine derivatives in producing compounds with significant biological activities (Khotimah et al., 2018).
Synthesis of Heterocycles Possessing Biological Activity :
- Another research explored the use of 2-ethoxymethylene-3-oxobutanenitrile for synthesizing heterocycles with observed biological activity against various pathogens and tumor cells, further underscoring the utility of pyrazine derivatives in therapeutic applications (Černuchová et al., 2005).
Propiedades
IUPAC Name |
3-[(1-formylcyclopropyl)methoxy]pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-5-8-9(13-4-3-12-8)15-7-10(6-14)1-2-10/h3-4,6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRWUEISGVPUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=NC=CN=C2C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-Formylcyclopropyl)methoxy)pyrazine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





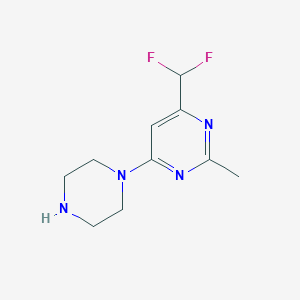
![2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1479345.png)
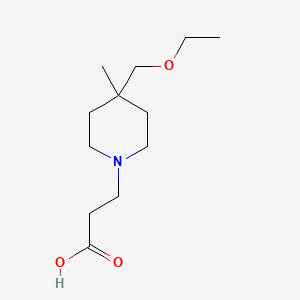
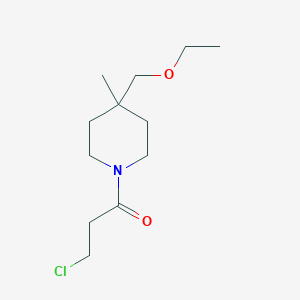



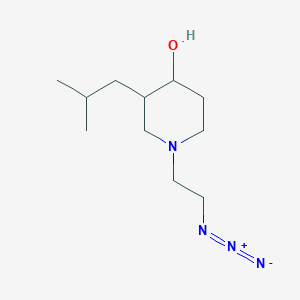
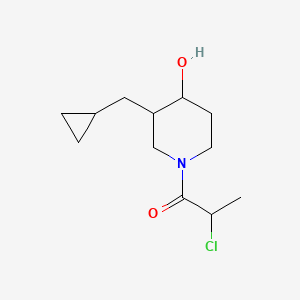
![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine](/img/structure/B1479361.png)
